molecular formula C12H20N2S3 B15346090 Piperidine-1-dithiocarboxylic acid, anhydrosulphide CAS No. 725-32-6

Piperidine-1-dithiocarboxylic acid, anhydrosulphide

Cat. No.: B15346090
CAS No.: 725-32-6
M. Wt: 288.5 g/mol
InChI Key: PFOWLPUJPOQMAL-UHFFFAOYSA-N
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Description

Piperidine-1-dithiocarboxylic acid, anhydrosulphide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, widely used as a building block in organic synthesis and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-1-dithiocarboxylic acid, anhydrosulphide typically involves the reaction of piperidine with carbon disulfide and a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

[ \text{Piperidine} + \text{CS}_2 + \text{Base} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-dithiocarboxylic acid, anhydrosulphide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Mechanism of Action

The mechanism of action of piperidine-1-dithiocarboxylic acid, anhydrosulphide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function and activity. Key pathways involved in its mechanism of action include the regulation of oxidative stress and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine-1-dithiocarboxylic acid, anhydrosulphide is unique due to its dithiocarboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

725-32-6

Molecular Formula

C12H20N2S3

Molecular Weight

288.5 g/mol

IUPAC Name

piperidine-1-carbothioyl piperidine-1-carbodithioate

InChI

InChI=1S/C12H20N2S3/c15-11(13-7-3-1-4-8-13)17-12(16)14-9-5-2-6-10-14/h1-10H2

InChI Key

PFOWLPUJPOQMAL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SC(=S)N2CCCCC2

Origin of Product

United States

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